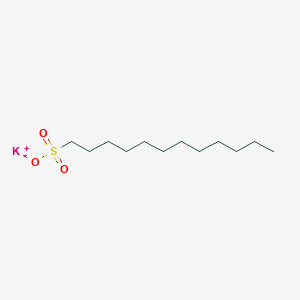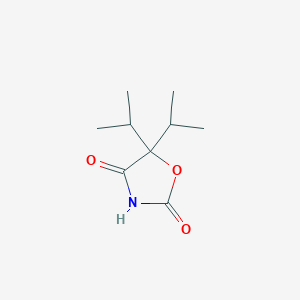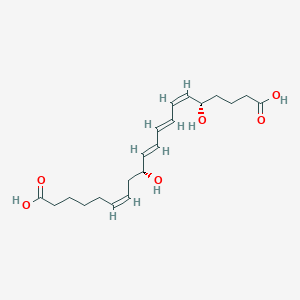![molecular formula C12H10BrNO2S B162719 2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide CAS No. 131729-17-4](/img/structure/B162719.png)
2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide” is a chemical compound with the molecular formula C12H10BrNO2S and a molecular weight of 312.18 . It is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C12H10BrNO2S/c13-7-8-14-10-5-1-3-9-4-2-6-11 (12 (9)10)17 (14,15)16/h1-6H,7-8H2 .Applications De Recherche Scientifique
Radiopharmaceutical Preparation
2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide derivatives are used in radiopharmaceutical chemistry. For example, [18F]RP 62203, a derivative, is prepared for studying serotonin receptors (5-HT2) (Lasne et al., 1994).
Bimetallic Iridium(II) Complexes
These compounds are used in the preparation of bimetallic iridium(II) complexes. Such complexes have applications in various fields of chemistry, including catalysis and materials science (Aucott et al., 2004).
Antagonists for Receptors
Specific derivatives, such as RP 62203, exhibit high affinity for 5-HT2 receptors, making them potent and selective antagonists with applications in neuroscience and pharmacology (Malleron et al., 1991).
Crystal Structure Analysis
The compound and its derivatives are subjects in crystal structure analysis to understand their molecular configuration and properties, aiding in the development of new materials and drugs (Aucott et al., 2004).
Synthetic Methods and Biological Applications
They are also studied for their synthetic methods and potential biological applications. This includes the exploration of new synthetic pathways and the development of pharmacologically important derivatives (Schulze & Illgen, 1997).
Reactions with α-Functionalized Ketones
Reactions involving 1-nitroso-2-naphthols and α-functionalized ketones lead to the formation of naphtho[1,2-d][1,3]oxazoles, demonstrating the compound's utility in synthetic organic chemistry (Aljaar et al., 2013).
Synthesis of Cyclic Sulfonamides
It is instrumental in the synthesis of novel cyclic sulfonamides via Diels-Alder reactions. These cyclic sulfonamides have potential applications in drug discovery (Greig et al., 2001).
[FeFe]-Hydrogenase Synthetic Mimics
The compound is utilized in the preparation of [FeFe]-hydrogenase synthetic mimics, which are important in the study of renewable energy sources, particularly hydrogen production (Figliola et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
3-(2-bromoethyl)-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c13-7-8-14-10-5-1-3-9-4-2-6-11(12(9)10)17(14,15)16/h1-6H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBNGWPBQUOUNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)N(S(=O)(=O)C3=CC=C2)CCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407136 |
Source


|
| Record name | 2-(2-Bromoethyl)-1lambda~6~-naphtho[1,8-cd][1,2]thiazole-1,1(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49672521 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide | |
CAS RN |
131729-17-4 |
Source


|
| Record name | 2-(2-Bromoethyl)-1lambda~6~-naphtho[1,8-cd][1,2]thiazole-1,1(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(4aR,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4-acetyloxy-3,5-dihydroxyoxan-2-yl]oxy-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid](/img/structure/B162651.png)




